molecular formula C7H10N2O2 B1635865 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid CAS No. 851975-10-5

2-methyl-2-(1H-pyrazol-1-yl)propanoic acid

Cat. No. B1635865
Key on ui cas rn: 851975-10-5
M. Wt: 154.17 g/mol
InChI Key: SZGVDJHDIPSUSA-UHFFFAOYSA-N
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Patent
US09303043B2

Procedure details

Scheme 7 shows the synthesis of ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate IV starting from 2-bromo-2-methylpropanoic acid 15. Alkylation of pyrazole with 15 gave 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid 16 (Example 12). Esterification of 16 with sulfuric acid in ethanol gave ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate 17 (Example 13). Regiospecific bromination of 17 with N-bromosuccinimide (NBS) gave IV (Example 14). Alternatively, 16 was treated in situ with a brominating reagent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to give 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid which was esterified to give IV, where R is ethyl. Other esters can also be prepared, such as methyl, iso-propyl, or any alkyl, benzyl or aryl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][N:5]([C:7]([CH3:14])([CH3:13])[C:8]([O:10]CC)=[O:9])[CH:6]=1.BrC(C)(C)C(O)=O>>[NH:4]1[CH:3]=[CH:2][CH:6]=[N:5]1.[CH3:14][C:7]([N:5]1[CH:6]=[CH:2][CH:3]=[N:4]1)([CH3:13])[C:8]([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NN(C1)C(C(=O)OCC)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)O)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1N=CC=C1
Name
Type
product
Smiles
CC(C(=O)O)(C)N1N=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09303043B2

Procedure details

Scheme 7 shows the synthesis of ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate IV starting from 2-bromo-2-methylpropanoic acid 15. Alkylation of pyrazole with 15 gave 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid 16 (Example 12). Esterification of 16 with sulfuric acid in ethanol gave ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate 17 (Example 13). Regiospecific bromination of 17 with N-bromosuccinimide (NBS) gave IV (Example 14). Alternatively, 16 was treated in situ with a brominating reagent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to give 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid which was esterified to give IV, where R is ethyl. Other esters can also be prepared, such as methyl, iso-propyl, or any alkyl, benzyl or aryl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][N:5]([C:7]([CH3:14])([CH3:13])[C:8]([O:10]CC)=[O:9])[CH:6]=1.BrC(C)(C)C(O)=O>>[NH:4]1[CH:3]=[CH:2][CH:6]=[N:5]1.[CH3:14][C:7]([N:5]1[CH:6]=[CH:2][CH:3]=[N:4]1)([CH3:13])[C:8]([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NN(C1)C(C(=O)OCC)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)O)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1N=CC=C1
Name
Type
product
Smiles
CC(C(=O)O)(C)N1N=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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